(2-iodo-benzyl)-carbamic acid tert-butyl ester
Overview
Description
(2-iodo-benzyl)-carbamic acid tert-butyl ester is an organic compound that features an iodine atom attached to a benzyl group, which is further connected to a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-iodobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-iodobenzylamine+tert-butyl chloroformate→(2-iodo-benzyl)-carbamic acid tert-butyl ester+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-iodo-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-iodo-benzyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-iodo-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The carbamic acid ester group can undergo hydrolysis, releasing the active amine that interacts with the target site.
Comparison with Similar Compounds
Similar Compounds
- (2-bromo-benzyl)-carbamic acid tert-butyl ester
- (2-chloro-benzyl)-carbamic acid tert-butyl ester
- (2-fluoro-benzyl)-carbamic acid tert-butyl ester
Uniqueness
Compared to its halogenated analogs, (2-iodo-benzyl)-carbamic acid tert-butyl ester exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This results in different reaction kinetics and product distributions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[(2-iodophenyl)methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJONFRBPGWYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.